molecular formula C10H8ClNO B12336303 4(1H)-Quinolinone,7-chloro-2-methyl-

4(1H)-Quinolinone,7-chloro-2-methyl-

Cat. No.: B12336303
M. Wt: 193.63 g/mol
InChI Key: UDUCQDDNVGBMQF-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone,7-chloro-2-methyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline ring system with a chlorine atom at the 7th position and a methyl group at the 2nd position. Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolinone,7-chloro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone ring. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Quinolinone,7-chloro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinolinones depending on the nucleophile used.

Scientific Research Applications

4(1H)-Quinolinone,7-chloro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone,7-chloro-2-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

    4(1H)-Quinolinone: The parent compound without the chlorine and methyl substitutions.

    7-Chloroquinoline: A similar compound with a chlorine atom at the 7th position but lacking the quinolinone structure.

    2-Methylquinoline: A compound with a methyl group at the 2nd position but without the quinolinone structure.

Uniqueness: 4(1H)-Quinolinone,7-chloro-2-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency and selectivity in various applications compared to its unsubstituted counterparts.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-2-methyl-4aH-quinolin-4-one

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5,8H,1H3

InChI Key

UDUCQDDNVGBMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C=CC(=CC2=N1)Cl

Origin of Product

United States

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